molecular formula C19H22BrN3O B6446225 2-{1-[(3-bromo-4-methoxyphenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine CAS No. 2548994-52-9

2-{1-[(3-bromo-4-methoxyphenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine

Cat. No.: B6446225
CAS No.: 2548994-52-9
M. Wt: 388.3 g/mol
InChI Key: DUDVXIMDVPOHLC-UHFFFAOYSA-N
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Description

2-{1-[(3-Bromo-4-methoxyphenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine is a heterocyclic compound featuring a pyridine core linked to an octahydropyrrolo[2,3-c]pyrrole bicyclic system. The latter is substituted at the 1-position with a (3-bromo-4-methoxyphenyl)methyl group. The bromine atom and methoxy group on the phenyl ring may influence electronic properties, solubility, and intermolecular interactions, while the bicyclic pyrrolo-pyrrolidine system could contribute to conformational stability .

Properties

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3O/c1-24-18-6-5-14(10-16(18)20)11-22-9-7-15-12-23(13-17(15)22)19-4-2-3-8-21-19/h2-6,8,10,15,17H,7,9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDVXIMDVPOHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC3C2CN(C3)C4=CC=CC=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a pyridine ring and an octahydropyrrolo structure, contributing to its diverse biological activities. The presence of the bromo and methoxy groups on the phenyl ring enhances its reactivity and interaction with biological targets.

Key Properties

PropertyValue
Molecular FormulaC19H22BrN3O
Molecular Weight388.3 g/mol
IUPAC Name1-[(3-bromo-4-methoxyphenyl)methyl]-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole
InChI KeyDUDVXIMDVPOHLC-UHFFFAOYSA-N

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to 2-{1-[(3-bromo-4-methoxyphenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine . For instance, derivatives exhibiting similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of related compounds:

  • Cell Lines Tested : RKO (colorectal), A549 (lung), MCF-7 (breast), PC-3 (prostate), HeLa (cervical).
  • Methodology : MTS assay was employed to assess cell viability after treatment with varying concentrations of compounds.
Compound IDIC50 (µM) in RKOIC50 (µM) in PC-3IC50 (µM) in HeLa
4s60.7049.7978.72
4r70.23113.7090.00

The results indicated that certain derivatives significantly inhibited cell growth, suggesting that modifications to the structure could enhance biological activity.

Antimicrobial Activity

Compounds similar to This compound have also shown promising antimicrobial properties against various pathogens.

Research Findings

In vitro studies have demonstrated that these compounds can inhibit the growth of bacteria and fungi, which may be attributed to their ability to disrupt cellular processes or interfere with DNA replication.

The exact mechanism by which This compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Interference with Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with analogous pyrrolopyridine and octahydropyrrolo[2,3-c]pyrrole derivatives.

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method Key Spectral Data (¹H NMR) Reference ID
Target : 2-{1-[(3-Bromo-4-methoxyphenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine C₂₀H₂₅BrN₃O 403.34 g/mol - (3-Bromo-4-methoxyphenyl)methyl
- Octahydropyrrolo[2,3-c]pyrrole
Likely Suzuki coupling* N/A (No direct evidence)
5-(4-Methoxyphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine (6d) C₁₆H₁₃N₃O₃ 295.30 g/mol - 4-Methoxyphenyl
- Nitro group at position 3
Suzuki coupling δ 8.86 (s, HetH), 7.73 (d, J = 8.5 Hz, PhH), 7.10 (d, J = 8.5 Hz, PhH), 3.83 (s, OCH₃)
5-(Trifluoromethyl)-2-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine C₁₈H₂₂F₃N₅O₂S 429.46 g/mol - Trifluoromethyl
- Sulfonyl-linked pyrazole
Sulfonylation N/A
2-[1-(3-Chloro-2-methylbenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine C₁₈H₂₂ClN₃O₂S 387.90 g/mol - 3-Chloro-2-methylbenzenesulfonyl Sulfonylation N/A
rac-(3aR,6aR)-5-(4-Fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole C₁₃H₁₅FN₂O 234.28 g/mol - 4-Fluorobenzoyl
- Pyrrolo[3,4-b]pyrrole core
Acylation N/A
5-Bromo-1H-pyrrolo[2,3-b]pyridine C₇H₅BrN₂ 197.03 g/mol - Bromine at position 5 Cross-coupling N/A

Key Observations:

The pyrrolo[3,4-b]pyrrole derivative () exhibits distinct spatial geometry due to alternate ring fusion, which may alter binding interactions in biological systems .

Substituent Effects: Electron-Withdrawing Groups: The nitro group in 6d (δ 8.86 ppm) induces downfield shifts in aromatic protons, while the target’s bromine atom (electronegative but less so than nitro) may produce moderate deshielding . Solubility: The 4-methoxyphenyl group in 6d enhances solubility via polar interactions, a feature shared with the target’s 4-methoxy substituent . Sulfonyl vs.

Synthetic Approaches :

  • Suzuki coupling is a common method for introducing aryl groups (e.g., 4-methoxyphenyl in 6d), suggesting the target’s (3-bromo-4-methoxyphenyl)methyl group could be installed similarly .
  • Sulfonylation () and acylation () are employed for sulfonyl and benzoyl derivatives, respectively, but these methods are less relevant to the target’s alkyl-linked substituent .

Commercial Relevance :

  • Sulfonylated octahydropyrrolo[2,3-c]pyrrole derivatives (e.g., ) are priced at $54–$79/mg, indicating commercial interest in this scaffold for drug discovery .

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